molecular formula C20H21NO5S B13384972 N-Fmoc-L-methionine Sulfoxide

N-Fmoc-L-methionine Sulfoxide

Cat. No.: B13384972
M. Wt: 387.5 g/mol
InChI Key: CEHRSUBRZOGRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Met(O)-OH, also known as 9-fluorenylmethyloxycarbonyl-methionine sulfoxide, is a derivative of methionine, an essential amino acid. The Fmoc group is commonly used in peptide synthesis to protect the amino group, allowing for selective reactions at other functional groups. Methionine sulfoxide is an oxidized form of methionine, which can be used in various biochemical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Met(O)-OH typically involves the protection of the amino group of methionine with the Fmoc group, followed by the oxidation of the methionine side chain to form the sulfoxide. The Fmoc protection can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide. The oxidation of methionine to methionine sulfoxide can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .

Industrial Production Methods

Industrial production of Fmoc-Met(O)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Met(O)-OH can undergo various chemical reactions, including:

    Oxidation: Further oxidation of methionine sulfoxide to methionine sulfone.

    Reduction: Reduction of methionine sulfoxide back to methionine.

    Substitution: Nucleophilic substitution reactions at the Fmoc group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-Met(O)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis and as a model compound for studying oxidation-reduction reactions.

    Biology: In the study of oxidative stress and the role of methionine sulfoxide in protein function and aging.

    Medicine: As a component in the synthesis of therapeutic peptides and as a probe for studying oxidative damage in proteins.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications

Mechanism of Action

The mechanism of action of Fmoc-Met(O)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. The methionine sulfoxide moiety can undergo oxidation-reduction reactions, making it a useful probe for studying oxidative stress and protein function .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Met-OH: The non-oxidized form of Fmoc-Met(O)-OH.

    Fmoc-Cys-OH: Another sulfur-containing amino acid derivative.

    Fmoc-His-OH: An imidazole-containing amino acid derivative.

Uniqueness

Fmoc-Met(O)-OH is unique due to its oxidized methionine side chain, which allows it to participate in specific oxidation-reduction reactions. This makes it particularly useful in studies related to oxidative stress and protein function, distinguishing it from other Fmoc-protected amino acids .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfinylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-27(25)11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHRSUBRZOGRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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